Acetic acid, ((4,5-dichloro-o-tolyl)oxy)-
Description
The compound acetic acid, ((4,5-dichloro-o-tolyl)oxy)- is a substituted acetic acid derivative featuring a 4,5-dichloro-o-tolyl (2-methyl-4,5-dichlorophenyl) group linked via an ether oxygen to the carboxylic acid moiety. These studies highlight the role of functional groups (e.g., -COOH) introduced via acetic acid modification in enhancing adsorption efficiency and kinetics.
Properties
CAS No. |
2300-69-8 |
|---|---|
Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
2-(4,5-dichloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-5-2-6(10)7(11)3-8(5)14-4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
IYVXBVJAHXCGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, typically involves the reaction of 4,5-dichloro-o-cresol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the cresol attacks the carbon atom of the chloroacetic acid, resulting in the formation of the ether bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural properties.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism by which acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorinated aromatic ring and ether linkage allow the compound to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Research Findings and Implications
- Superiority of ASBB : The dual effect of acetic acid (pore expansion and -COOH addition) makes ASBB a benchmark for rapid, high-capacity U(VI) adsorption. Its 97.8% removal efficiency at pH 6.0 outperforms most carboxyl-functionalized adsorbents .
- Limitations of Analogues: Compounds like HNO₃-modified biochar or amino-functionalized silica lack the synergistic physical-chemical advantages of ASBB, resulting in slower kinetics or lower stability .
- Structural Optimization: The 4,5-dichloro substituents in acetic acid, ((4,5-dichloro-o-tolyl)oxy)- likely enhance acidity and metal coordination compared to mono-chloro or non-halogenated analogues, though direct experimental validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
